17-Trifluoromethylphenyl trinor prostaglandin F2α methyl ester is a synthetic analog of prostaglandin F2α, specifically designed to enhance its biological activity. This compound is recognized for its potential therapeutic applications, particularly in reproductive health and ocular conditions. The chemical structure features a trifluoromethyl group, which contributes to its lipophilicity and receptor selectivity.
17-Trifluoromethylphenyl trinor prostaglandin F2α methyl ester belongs to the class of prostaglandin analogs. Prostaglandins are lipid compounds that have diverse hormone-like effects in various physiological processes. This particular methyl ester serves as a prodrug, which is metabolized into the active free acid form within biological systems .
The synthesis of 17-trifluoromethylphenyl trinor prostaglandin F2α methyl ester typically involves several key steps:
Technical details regarding specific reagents and conditions may vary based on the laboratory protocols employed .
The molecular formula of 17-trifluoromethylphenyl trinor prostaglandin F2α methyl ester is C25H33F3O5, with a molecular weight of 470.5 g/mol. The compound's structure includes:
This configuration contributes to its unique biological activity and receptor selectivity .
17-Trifluoromethylphenyl trinor prostaglandin F2α methyl ester undergoes hydrolysis in biological systems to yield the active free acid form, which then interacts with specific receptors:
The mechanism of action for 17-trifluoromethylphenyl trinor prostaglandin F2α methyl ester primarily involves its interaction with the FP receptor:
17-Trifluoromethylphenyl trinor prostaglandin F2α methyl ester has several notable applications:
This compound represents a significant advancement in the development of targeted therapies utilizing prostaglandin analogs for various medical applications.
The development of 17-trifluoromethylphenyl trinor prostaglandin F2α methyl ester (CAS 195503-20-9) represents a significant milestone in the evolution of synthetic prostaglandin analogs. This compound belongs to a class of molecules engineered through strategic structural modifications of native prostaglandin F2α (PGF2α), which was first isolated in the 1960s. The historical trajectory of prostaglandin therapeutics reveals a shift from naturally occurring eicosanoids to structurally optimized analogs with enhanced receptor specificity and metabolic stability. Key milestones include the FDA approval of latanoprost (1996) for glaucoma treatment and bimatoprost (2001) for both ocular hypertension and cosmetic applications, demonstrating the therapeutic value of prostaglandin analogs. The introduction of fluorinated analogs like fluprostenol and cloprostenol further demonstrated the pharmacological advantages of halogen substitution. The specific development of 17-trifluoromethylphenyl trinor prostaglandin F2α methyl ester emerged from systematic structure-activity relationship (SAR) studies conducted in the late 1990s and early 2000s, where researchers explored the effects of aromatic substitutions at the ω-end of the prostaglandin chain. This compound exemplifies the rational drug design principles applied to prostaglandin scaffolds to overcome the limitations of natural prostaglandins, including their rapid metabolic inactivation and lack of receptor selectivity [2] [5].
The systematic chemical name for this compound is methyl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1-penten-1-yl]cyclopentyl]-(5Z)-hept-5-enoate, reflecting its complex stereochemistry and functional group arrangement. The core structure preserves the cyclopentane ring characteristic of natural prostaglandins, featuring two hydroxyl groups at positions C3 and C5 in the alpha configuration, essential for FP receptor binding. The alpha chain incorporates a methyl ester moiety at C1, enhancing metabolic stability against carboxylate metabolism compared to the carboxylic acid in PGF2α. The omega chain showcases three critical modifications: (1) replacement of the native aliphatic tail with a phenyl ring, (2) introduction of a trifluoromethyl group at the meta position of the phenyl ring, and (3) absence of three methylene units ("trinor" designation). The 5Z double bond configuration in the beta chain and the 1E alkene in the omega chain maintain spatial orientation similar to native PGF2α. The absolute stereochemistry at C11, C12, and C15 follows the natural (S) configuration of PGF2α, while the cyclopentane ring chiral centers (C8, C9, C12) retain the relative stereochemistry crucial for biological activity. The molecular formula is C₂₅H₃₃F₃O₅ with a molecular weight of 470.52 g/mol, distinguishing it from native PGF2α (molecular weight 354.48 g/mol) primarily through the trifluoromethylphenyl substitution [1] [3] [4].
The incorporation of a meta-trifluoromethyl group (-CF₃) on the terminal phenyl ring represents a deliberate medicinal chemistry strategy to enhance the drug-like properties of prostaglandin analogs. The trifluoromethyl group serves multiple pharmacological purposes based on its unique physicochemical characteristics. Firstly, it significantly increases lipophilicity (log P = 1.246) compared to non-fluorinated phenyl analogs, enhancing membrane permeability and bioavailability. Secondly, the -CF₃ group acts as a potent electron-withdrawing moiety, reducing the electron density of the phenyl ring and providing resistance against oxidative metabolism, particularly cytochrome P450-mediated deactivation. Thirdly, while sterically similar to a methyl group, the trifluoromethyl group exhibits significantly enhanced hydrophobic interactions within receptor binding pockets due to its high Hansch hydrophobicity parameter (π = 0.88). Additionally, the strong C-F bonds (bond energy ~485 kJ/mol) confer exceptional stability against metabolic cleavage compared to alkyl or alkoxy groups. The meta positioning specifically optimizes the spatial orientation for interaction with hydrophobic subpockets in the FP receptor binding site. This strategic substitution aligns with broader trends in fluorinated drug design, where approximately 20% of FDA-approved pharmaceuticals contain fluorine or fluorinated groups due to their favorable pharmacokinetic and pharmacodynamic properties. The success of trifluoromethyl-containing drugs like ubrogepant and alpelisib further validates this chemical approach [5] [3].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8